molecular formula C18H21N3O3 B3881111 4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide

4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide

Cat. No.: B3881111
M. Wt: 327.4 g/mol
InChI Key: WGPDYRLGPLTJSO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a hydroxyphenyl group, all contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-ethoxy-3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or marker.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the dimethylamino and hydroxyphenyl groups plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzaldehyde
  • 4-ethoxy-3-hydroxybenzaldehyde
  • 4-(dimethylamino)pyridine

Uniqueness

Compared to similar compounds, 4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide exhibits unique properties due to the combination of its functional groups

Properties

IUPAC Name

4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-24-17-10-5-13(11-16(17)22)12-19-20-18(23)14-6-8-15(9-7-14)21(2)3/h5-12,22H,4H2,1-3H3,(H,20,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPDYRLGPLTJSO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide
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4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide
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4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide
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4-(dimethylamino)-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]benzamide

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